molecular formula C6H5F5INS B3236254 2-Iodo-4-(pentafluorothio)aniline CAS No. 1365988-20-0

2-Iodo-4-(pentafluorothio)aniline

Cat. No. B3236254
CAS RN: 1365988-20-0
M. Wt: 345.07 g/mol
InChI Key: KCVUJPBPIMSIHJ-UHFFFAOYSA-N
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Description

“2-Iodo-4-(pentafluorothio)aniline” is a chemical compound with the molecular formula C6H5F5INS . It is a derivative of aniline, which is a primary aromatic amine. The compound contains an iodine atom and a pentafluorothio group attached to the benzene ring .


Synthesis Analysis

The synthesis of “2-Iodo-4-(pentafluorothio)aniline” involves a one-pot reaction in which the interaction of the cyano group in 4-(pentafluorosulfanyl)benzonitrile to the Lewis acidic lithium cation in lithium tetramethylpiperidide . Another method involves diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature .


Molecular Structure Analysis

The molecule displays a planar geometry with the benzene ring in the same plane as its three substituents. It lies on a mirror plane perpendicular to [010] with the iodo, cyano, and the sulfur and axial fluorine atoms of the pentafluorosulfanyl substituent in the plane of the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in diazotization reactions . It can also be involved in the hydrogenation of 1-iodo-4-nitrobenzene .

Safety and Hazards

The safety data sheet for a similar compound, 4-Iodoaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The pentafluorosulfanyl group (SF5) in “2-Iodo-4-(pentafluorothio)aniline” has been identified as an attractive functionality for the discovery of a new scope of crop-protecting agents . This suggests potential future directions in the development of new agrochemicals using this compound.

properties

IUPAC Name

2-iodo-4-(pentafluoro-λ6-sulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5INS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVUJPBPIMSIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209392
Record name Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-(pentafluorothio)aniline

CAS RN

1365988-20-0
Record name Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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